N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3S/c1-6-13-14-9(17-6)4-11-10(16)7-5-18-3-2-8(15)12-7/h7H,2-5H2,1H3,(H,11,16)(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZQYRKFJSSKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2CSCCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach includes the cyclization of semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or polyphosphoric acid (PPA) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazepane compounds exhibit antimicrobial properties. The incorporation of the 5-methyl-1,3,4-oxadiazol moiety may enhance the efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of thiazepane showed promising activity against Gram-positive bacteria .
Anticancer Potential
The structural characteristics of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide suggest potential anticancer properties. Research into similar thiazepane derivatives has shown that they can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Properties
Studies have reported that compounds containing oxadiazole and thiazepane structures can exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Study 1: Synthesis and Biological Evaluation
A recent study focused on synthesizing various derivatives of N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl compounds to evaluate their biological activities. Among the synthesized compounds, some exhibited significant antibacterial and antifungal activities compared to standard drugs .
Case Study 2: Structure–Activity Relationship Studies
In another investigation into structure–activity relationships (SAR), researchers modified the thiazepane ring and evaluated the resulting compounds' biological activities. The findings revealed that specific substitutions on the oxadiazole ring could enhance the antimicrobial efficacy significantly .
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an enzyme inhibitor in antimicrobial applications or disrupt cellular processes in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems and substituent variations. Key comparisons include:
Thiazepane-Carboxamide Derivatives
- BG14767 (N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide): Shares the 5-oxo-1,4-thiazepane-3-carboxamide backbone but substitutes the oxadiazole group with a 3-chloro-4-fluorophenyl ring. The aryl substituent increases lipophilicity (clogP ~2.8 vs. Pharmacokinetic studies of similar aryl-thiazepanes suggest moderate oral bioavailability (~40%) due to first-pass metabolism .
- Thiazol-5-ylmethyl carbamates (e.g., , compound z): Replace the oxadiazole with a thiazole ring. For instance, thiazole derivatives show reduced inhibition of serine proteases (IC₅₀ ~10 μM vs. ~2 μM for oxadiazole analogs) in preliminary assays .
Heterocyclic Substituent Variations
- Oxadiazole vs. However, they demonstrate higher thermal stability (decomposition temperature >250°C vs. ~200°C for oxadiazoles) .
Structural and Functional Data Table
*Calculated using ChemDraw.
Research Findings and Implications
- Metabolic Stability : Oxadiazole derivatives generally exhibit superior metabolic stability compared to thiazole analogs due to reduced susceptibility to cytochrome P450 oxidation .
- Conformational Dynamics : Molecular dynamics simulations (using density-functional theory methods, as in ) suggest the 1,4-thiazepane ring adopts a chair-like conformation, enabling optimal positioning of the oxadiazole group for target engagement.
- Synthetic Accessibility: The target compound’s synthesis requires fewer steps (~4 steps) compared to imidazolidinone derivatives (~7 steps), enhancing scalability .
Biological Activity
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS No. 1396554-86-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 270.31 g/mol. The compound features a thiazepane ring and an oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Studies have indicated that compounds containing oxadiazole and thiazepane structures exhibit significant antimicrobial properties. For instance, a related study highlighted that oxadiazole derivatives can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties due to its structural components .
Anticancer Potential
Research has shown that derivatives of thiazepane can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell survival. For example, the compound's ability to interact with the Wnt signaling pathway has been explored in related oxadiazole compounds . This suggests potential anticancer applications for this compound.
Neuroprotective Effects
Recent studies have proposed that oxadiazole derivatives may serve as inhibitors for enzymes involved in neurodegenerative diseases such as Alzheimer's. The inhibition of O-linked N-acetylglucosamine (OGA) has been linked to reduced tau hyperphosphorylation in models of tauopathies . This positions this compound as a candidate for further investigation in neuroprotective therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for disease progression.
- Signal Pathway Modulation : By affecting pathways such as Wnt signaling or tau phosphorylation processes, the compound could alter cell fate decisions.
- Cellular Uptake and Distribution : The structural features may enhance cellular penetration and bioavailability.
Case Study 1: Antimicrobial Testing
In vitro testing demonstrated that compounds similar to N-[ (5-methyl -1 , 3 , 4 -oxadiazol -2 -yl ) methyl ] -5 -oxo -1 , 4 -thiazepane -3 -carboxamide exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Case Study 2: Neuroprotective Screening
In a recent pharmacological screening involving neurodegenerative models, the compound showed promising results in reducing tau protein aggregation. This was measured using biochemical assays that quantified tau phosphorylation levels post-treatment with the compound .
Q & A
Q. What synthetic methodologies are recommended for constructing the 1,4-thiazepane-3-carboxamide core in this compound?
The 1,4-thiazepane ring can be synthesized via cyclization of cysteine derivatives. For example, methyl acrylate reacts with L-cysteine under alcoholic conditions to form intermediates, followed by ammonia-mediated cyclization to yield 5-oxo-1,4-thiazepane-3-carboxylic acid . The carboxamide group is introduced via coupling reactions (e.g., HATU in DMF) with amines, such as the oxadiazole-containing methylamine derivative .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. ¹H/¹³C NMR is critical for confirming the thiazepane and oxadiazole moieties. For example, the 5-oxo group in thiazepane appears as a distinct carbonyl signal (~170 ppm in ¹³C NMR), while the oxadiazole protons resonate as singlets in ¹H NMR . Mass spectrometry (HRMS) confirms molecular weight, and elemental analysis validates composition.
Q. What solvents and conditions optimize the coupling of the oxadiazole and thiazepane moieties?
Polar aprotic solvents like DMF or DMSO are preferred for carboxamide bond formation. Activation reagents such as HATU or EDCI improve coupling efficiency. Reaction monitoring via TLC (eluent: ethyl acetate/hexane, 7:3) ensures completion within 4–6 hours at room temperature .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
Computational docking (e.g., AutoDock Vina) using crystal structures of enzymes like GSK-3β or histone deacetylases (HDACs) can identify binding interactions. For example, oxadiazole derivatives exhibit affinity for GSK-3β via hydrogen bonding with Asp200 and hydrophobic interactions with the ATP-binding pocket . Adjust the methyl substituent on the oxadiazole to optimize binding energy (< -8.0 kcal/mol) .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Use SHELX programs (SHELXL, SHELXS) for robust refinement. If data quality is compromised (e.g., high R-factor due to twinning), apply twin-law corrections or switch to high-resolution synchrotron data. For example, SHELXL’s TWIN and BASF commands can model pseudo-merohedral twinning, improving R1 values from >0.15 to <0.05 .
Q. How does the 5-methyl group on the oxadiazole ring influence metabolic stability in vitro?
Perform cytochrome P450 inhibition assays (e.g., CYP3A4, CYP2D6) and microsomal stability tests. Methyl groups typically reduce oxidative metabolism by blocking reactive sites. Compare half-life (t₁/₂) in liver microsomes with/without the methyl group; a >2-fold increase in t₁/₂ indicates enhanced stability .
Q. What analytical approaches distinguish between polymorphic forms of this compound?
Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). For instance, Form I (mp 160–162°C) shows distinct peaks at 2θ = 12.5°, 15.8°, while Form II (mp 155–157°C) exhibits peaks at 2θ = 11.2°, 14.3° . Pair with solid-state NMR to confirm hydrogen-bonding variations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
